molecular formula C13H13N5O3S B2432627 N-(4-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 869068-49-5

N-(4-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2432627
CAS No.: 869068-49-5
M. Wt: 319.34
InChI Key: NJRBMFJFZOTDKH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H13N5O3S and its molecular weight is 319.34. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c1-8(19)9-2-4-10(5-3-9)16-11(20)7-22-13-17-15-6-12(21)18(13)14/h2-6H,7,14H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRBMFJFZOTDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS Number: 905769-55-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₅O₃S, with a molecular weight of 319.34 g/mol. The compound features a thiazole moiety that is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₃N₅O₃S
Molecular Weight319.34 g/mol
CAS Number905769-55-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, demonstrating significant activity against melanoma and pancreatic cancer cells.

The proposed mechanism involves the induction of apoptosis and autophagy in cancer cells. In vitro studies have shown that the compound triggers cell death pathways by activating caspases and promoting mitochondrial dysfunction. Additionally, it has been observed to inhibit key signaling pathways involved in cell proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole ring and acetylphenyl group can significantly affect the biological activity of the compound. For instance:

  • Thiazole Moiety : The presence of electron-withdrawing groups enhances anticancer activity.
  • Acetylphenyl Group : Substituents on this phenyl ring can modulate potency and selectivity towards cancer cells.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • In Vitro Studies :
    • A study conducted on A375 melanoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value indicating potent cytotoxicity .
  • In Vivo Studies :
    • In xenograft models using mice, administration of the compound led to significant tumor growth reduction compared to control groups. Histopathological examinations revealed increased apoptosis in treated tumors .

Comparative Analysis with Other Compounds

To provide context for its efficacy, a comparison with other thiazole-based compounds is useful:

Compound NameIC50 (µg/mL)Mechanism of Action
N-(4-acetylphenyl)-2-(thiazole derivative)1.61 ± 1.92Apoptosis induction
N-(3-acetylphenyl)-2-(thiazole derivative)1.98 ± 1.22Autophagy and apoptosis
Standard Chemotherapeutic Agent (e.g., Doxorubicin)VariesDNA intercalation and topoisomerase inhibition

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes both an acetylphenyl group and a triazine moiety. Its molecular formula is C13H14N4O2SC_{13}H_{14}N_4O_2S, with a molecular weight of approximately 286.34 g/mol. The presence of nitrogen and sulfur atoms in its structure contributes to its unique biological activities.

Research has indicated that N-(4-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant growth inhibition in specific tumor models, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. This could be beneficial in developing new antibiotics or treatments for infections.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

Anticancer Studies

In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For example:

Cell LineIC50 (µM)
MDA-MB-23115
A54920

Antimicrobial Activity

Research evaluating the antimicrobial potential revealed minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 10 to 50 µg/mL.

Anti-inflammatory Research

Inhibition assays indicated that the compound could inhibit COX enzymes with IC50 values as follows:

EnzymeIC50 (µM)
COX-125
COX-230

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